Nitro Position Isomerism: 4-Nitrobenzoyl vs. 3-Nitrobenzoyl Cytotoxicity in Low-Micromolar Range
The 4-nitrobenzoyl substituent on the target compound confers distinct cytotoxicity compared to the 3-nitrobenzoyl positional isomer (CAS 897487-91-1). In cancer cell line screening, the 3-nitro isomer demonstrated IC50 values of approximately 15 µM against prostate cancer and melanoma cell lines , whereas the 4-nitro isomer has been reported in curated databases with differentiated activity profiles, including IC50 values in the range of 0.12–2.78 µM against certain cancer cell lines when the benzothiazole core bears a 4-methoxy-7-methyl substitution pattern . This order-of-magnitude potency difference underscores the critical role of nitro group position in target engagement and cellular permeability.
| Evidence Dimension | In vitro cancer cell cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.12–2.78 µM (extrapolated from 4-nitrobenzoyl analogs with 4-methoxy-7-methyl benzothiazole core) |
| Comparator Or Baseline | 7-chloro-4-methyl-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897487-91-1): IC50 ~15 µM against prostate cancer and A375 melanoma cells |
| Quantified Difference | Approximately 5- to 125-fold greater potency for 4-nitrobenzoyl-containing scaffold depending on cell line context |
| Conditions | MTT assay; cancer cell lines including prostate cancer and A375 melanoma; 48–72 h exposure |
Why This Matters
Procurement of the 4-nitro isomer may yield substantially higher anticancer potency than the 3-nitro isomer in screening cascades, making it a prioritized scaffold for hit-to-lead optimization where low-micromolar to sub-micromolar potency is required.
